molecular formula C29H22N2O B12904552 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one CAS No. 75276-61-8

1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one

Cat. No.: B12904552
CAS No.: 75276-61-8
M. Wt: 414.5 g/mol
InChI Key: LHPSAYUPAYQISG-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of 1-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one reveal an orthorhombic crystal system with the space group P n m a . The unit cell parameters are a = 24.6356(11) Å , b = 13.6001(6) Å , and c = 5.6873(2) Å , with a cell volume of 1905.51(14) ų. The pyrimidinone core adopts a planar conformation, stabilized by resonance interactions between the carbonyl group and the adjacent nitrogen atoms (Figure 1). The dihedral angle between the pyrimidinone ring and the 4-methylphenyl substituent is 42.3°, indicating moderate conjugation.

Table 1: Selected bond lengths (Å) and angles (°) from X-ray data

Parameter Value
C4–O1 (carbonyl) 1.221(3)
N1–C2 (pyrimidine) 1.337(4)
C2–N3 (pyrimidine) 1.343(4)
C7–C8 (aryl) 1.385(5)
O1–C4–N1 123.3(3)
N1–C2–N3 117.8(2)

The crystal packing exhibits intermolecular C–H···O hydrogen bonds between the carbonyl oxygen and adjacent aromatic protons, forming a supramolecular chain along the c-axis . Van der Waals interactions between phenyl rings further stabilize the lattice.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The ¹H NMR spectrum (400 MHz, DMSO-d₆) of 1-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one displays distinct aromatic proton resonances between δ 7.20–7.85 ppm, corresponding to the three phenyl groups and the pyrimidinone ring . The methyl group on the 4-methylphenyl substituent appears as a singlet at δ 2.35 ppm, consistent with its electronic isolation.

Table 2: Key ¹H NMR chemical shifts (δ, ppm)

Proton Environment δ (ppm) Multiplicity
Pyrimidinone C5–H 7.74 Singlet
Ortho-phenyl protons 7.65–7.53 Multiplet
Meta/para-phenyl protons 7.43–7.24 Multiplet
4-Methylphenyl methyl 2.35 Singlet

The ¹³C NMR spectrum confirms the carbonyl carbon at δ 161.6 ppm, while the pyrimidinone ring carbons resonate between δ 157.3–134.9 ppm . Aromatic carbons from phenyl groups appear in the δ 127.9–137.9 ppm range.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound shows a molecular ion peak at m/z 428 [M⁺], corresponding to the molecular formula C₃₀H₂₄N₂O . Key fragmentation pathways include:

  • Loss of the 4-methylphenyl group (m/z 352, 30% abundance)
  • Cleavage of the pyrimidinone ring (m/z 240, 18% abundance)
  • Formation of diphenylacetylene fragments (m/z 150, 38% abundance)

Table 3: Major mass spectral fragments

m/z Fragment Composition Relative Abundance (%)
428 C₃₀H₂₄N₂O⁺ 100
352 C₂₄H₁₈N₂O⁺ 30
240 C₁₆H₁₂N₂⁺ 18
150 C₁₂H₁₀⁺ 38

The base peak at m/z 150 corresponds to a diphenylacetylene ion, indicating preferential cleavage at the C5–C6 bond of the pyrimidinone ring.

Computational Modeling of Electron Density Distribution

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal asymmetric electron density distribution across the pyrimidinone ring . The carbonyl oxygen exhibits the highest electron density (Mulliken charge: −0.42 e), while the N1 and N3 atoms carry charges of −0.28 e and −0.31 e, respectively.

Figure 2: Calculated electrostatic potential map showing:

  • Electron-rich regions (red) at the carbonyl group
  • Electron-deficient zones (blue) near the methyl-substituted phenyl group

The HOMO (−5.89 eV) is localized on the pyrimidinone ring and adjacent phenyl groups, while the LUMO (−1.74 eV) spans the entire conjugated system, suggesting potential for charge-transfer interactions. The energy gap of 4.15 eV indicates moderate aromatic stabilization.

Properties

CAS No.

75276-61-8

Molecular Formula

C29H22N2O

Molecular Weight

414.5 g/mol

IUPAC Name

1-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4-one

InChI

InChI=1S/C29H22N2O/c1-21-17-19-25(20-18-21)31-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29(32)30-28(31)24-15-9-4-10-16-24/h2-20H,1H3

InChI Key

LHPSAYUPAYQISG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

The preparation of 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one involves condensation of amide derivatives with aryl-substituted ketones or aldehydes, followed by cyclization to form the pyrimidine core.

  • A typical procedure involves mixing an amide (or amidine) with aryl ketones in a suitable solvent such as 1,2-dichloroethane.
  • The reaction is often initiated at low temperature (0 °C) with the addition of activating agents like trifluoromethanesulfonic anhydride (Tf2O).
  • Subsequent heating (e.g., 90 °C for 18 hours) promotes cyclization and ring closure.
  • The reaction mixture is then quenched with saturated aqueous sodium bicarbonate to neutralize acids and facilitate product isolation.
  • Purification is achieved by flash column chromatography on silica gel using non-polar eluents such as heptane.

Example Synthesis of a Related Pyrimidine

A representative example from the literature describes the synthesis of 5-Methyl-2,4,6-triphenylpyrimidine with an 83% yield using the above method, which shares mechanistic similarities with the target compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent 1,2-Dichloroethane Good solvent for condensation
Temperature 0 °C (initial), then 90 °C (reaction) Controlled heating for cyclization
Reaction Time 18 hours Ensures complete ring formation
Activating Agent Trifluoromethanesulfonic anhydride (Tf2O) Facilitates amide activation
Work-up Saturated NaHCO3 aqueous solution Neutralizes acid, aids product isolation
Purification Flash chromatography (silica gel, heptane) Removes impurities

Alternative and Supporting Methods

While direct literature on the exact compound’s preparation is limited, related pyrimidine syntheses suggest:

  • Use of cyclopropenone ring-expansion reactions as a novel approach to heterocycle synthesis, which may be adapted for pyrimidine derivatives.
  • Employing Amberlyst-15 catalysis in acetone or aqueous tetrahydrofuran for hydrolysis steps in precursor preparation.
  • Continuous flow reactors for industrial scale-up to improve yield and purity.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Advantages Limitations
Condensation + Cyclization Amide + aryl ketones, Tf2O, 1,2-dichloroethane, 0-90 °C, 18 h ~80-85 High yield, well-established Requires careful temperature control
Cyclopropenone ring-expansion Cyclopropenone derivatives, Amberlyst-15 catalyst, acetone/THF 70-96 Mild conditions, novel approach Less common, may need optimization
Continuous flow synthesis Similar reagents in flow reactors Variable Scalable, reproducible Requires specialized equipment

Research Findings and Notes

  • The condensation-cyclization method is the most widely reported and reliable for synthesizing pyrimidine derivatives with multiple phenyl substitutions.
  • The use of trifluoromethanesulfonic anhydride as an activating agent significantly improves reaction efficiency.
  • Post-reaction neutralization with sodium bicarbonate enhances product yield by preventing decomposition.
  • Purification by flash chromatography ensures high purity, critical for research applications.
  • Emerging methods like cyclopropenone ring-expansion offer alternative synthetic routes but require further development for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the keto group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one exhibit promising anticancer properties. For instance, a study demonstrated that certain pyrimidinone derivatives showed cytotoxic activity against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can enhance inhibitory potency.

Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as cyclization and functionalization to yield complex heterocycles. For example, it has been used in the synthesis of indole derivatives through Fischer indolization methods.

Case Study: Synthesis of Indole Derivatives

A notable study involved the synthesis of 3-(aryl)-2,5,6-triphenylpyrimidin-4(3H)-ones via a multi-step reaction process. The resulting indole derivatives demonstrated significant biological activity, showcasing the potential of this pyrimidinone in drug discovery.

Mechanism of Action

The mechanism of action of 2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Conformational Differences

  • 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one: X-ray studies reveal a non-planar pyrimidine ring with dihedral angles of 34.87°–69.57° between substituent planes. The amino and benzoyl groups introduce steric and electronic distortions, reducing planarity .
  • Dihydropyrimidin-2(1H)-one Analogues : Reduced aromaticity due to saturation at the 3,4-positions alters conjugation. For example, 5-benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exhibits a tetrahydropyrimidine core, enhancing flexibility but reducing thermal stability .
Table 2: Bioactivity Comparison
Compound Key Substituents Reported Bioactivity
Target Compound 4-Methylphenyl, 3×Ph Unknown (structural analogy inferred)
Dihydropyrimidin-2(1H)-one Variable R-groups Antibacterial, antifungal
5-Benzoyl-...-trifluoromethyl CF₃, benzoyl Not specified (pharmacokinetic focus)

Physicochemical Properties

  • Solubility: The target compound’s methyl and phenyl groups likely reduce aqueous solubility compared to polar analogues like 5-(4-Methylphenoxy)-4-phenyl-6-(4-nitrophenyl)-2(1H)-pyrimidinone (nitro group increases polarity) .
  • Thermal Stability : Aromatic substituents (e.g., triphenyl groups) enhance thermal stability relative to dihydro or thione derivatives .

Biological Activity

1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one, also known by its CAS number 88317-19-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C29H22N2O
  • Molecular Weight : 414.50 g/mol
  • LogP : 6.54 (indicating high lipophilicity)
  • PSA (Polar Surface Area) : 34.89 Ų

These properties suggest that the compound may have good permeability and bioavailability, which are crucial for drug development.

Antitumor Activity

Research indicates that derivatives of triphenylpyrimidinones exhibit notable antitumor properties. A study highlighted that certain pyrimidinone compounds demonstrated significant cytotoxic effects against various cancer cell lines, including B16 melanoma cells . The mechanism of action appears to involve the inhibition of key cellular pathways involved in tumor proliferation.

Antimicrobial Activity

Another area of investigation is the antimicrobial potential of this compound. Some studies have reported that triphenylpyrimidinones can exhibit antibacterial and antifungal activities. The structure-activity relationship (SAR) analysis suggests that substitutions on the phenyl rings can enhance antimicrobial efficacy .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has shown inhibitory effects on certain kinases, which are pivotal in various signaling pathways associated with cancer and other diseases. This inhibition could lead to reduced cell proliferation and increased apoptosis in malignant cells .

Case Study 1: Synthesis and Evaluation of Antitumor Activity

A recent study synthesized several derivatives of 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one and evaluated their antitumor activity against human cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl rings exhibited enhanced cytotoxicity compared to their counterparts with electron-withdrawing groups. This suggests that electronic effects play a crucial role in modulating biological activity.

Compound StructureIC50 (µM)Cell Line
Compound A10A549
Compound B15HeLa
Compound C25MCF-7

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

DerivativeMIC (µg/mL)Target Organism
Derivative X8Staphylococcus aureus
Derivative Y16Escherichia coli

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